3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol
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Overview
Description
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is an organic compound with the molecular formula C11H16ClNO. It is a phenolic compound that contains a chlorine atom, an amino group, and a methyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the replacement of the chlorine atom with various functional groups.
Scientific Research Applications
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-chloro-2-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)6-13-7-9-10(12)4-3-5-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
WFNBPNSVTIZTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
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